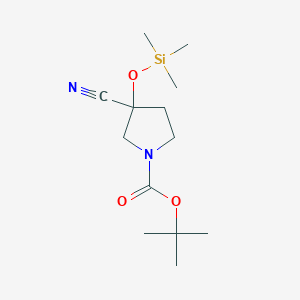

tert-Butyl 3-cyano-3-((trimethylsilyl)oxy)pyrrolidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 3-cyano-3-trimethylsilyloxypyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N2O3Si/c1-12(2,3)17-11(16)15-8-7-13(9-14,10-15)18-19(4,5)6/h7-8,10H2,1-6H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVWFGQURJWJHJF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)(C#N)O[Si](C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24N2O3Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.43 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, often involving the reaction of pyrrolidine derivatives with cyano groups and trimethylsilyl protecting groups. The reaction conditions typically require the use of strong bases and solvents to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of tert-Butyl 3-cyano-3-((trimethylsilyl)oxy)pyrrolidine-1-carboxylate involves large-scale reactions under controlled conditions to ensure purity and yield. The process may include steps such as purification, crystallization, and quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions: This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium cyanide (NaCN) and trimethylsilyl chloride (TMSCl).

Major Products Formed: The major products formed from these reactions include various derivatives of pyrrolidine, cyano groups, and trimethylsilyl-protected compounds.

Scientific Research Applications

Medicinal Chemistry

tert-Butyl 3-cyano-3-((trimethylsilyl)oxy)pyrrolidine-1-carboxylate serves as a versatile intermediate in the synthesis of biologically active compounds. Its structural features allow it to be modified to create various derivatives that may exhibit pharmacological activities.

Case Study: Deubiquitinase Inhibitors

Research has highlighted its potential role in developing deubiquitinase inhibitors, which are crucial for regulating protein degradation pathways in cancer therapy. The compound's ability to form stable complexes with target proteins makes it a candidate for further exploration in drug development .

Synthetic Organic Chemistry

The compound is utilized as a building block in synthetic organic chemistry due to its functional groups that can undergo various chemical reactions, including nucleophilic substitutions and cyclizations.

Example Reactions:

- Silylation Reactions : The trimethylsilyl group allows for easy protection and deprotection strategies in multi-step synthesis.

- Formation of Cyclic Structures : The pyrrolidine moiety can be transformed into other cyclic compounds, expanding the library of available synthetic intermediates .

Material Science

In material science, this compound is being investigated for its potential use in creating novel polymers and materials that require specific thermal or mechanical properties.

Bioconjugation Chemistry

The compound can be employed in bioconjugation strategies where its reactive sites facilitate the attachment of biomolecules to surfaces or other molecules. This application is particularly relevant in the development of biosensors and targeted drug delivery systems.

Data Tables

Mechanism of Action

The mechanism by which tert-Butyl 3-cyano-3-((trimethylsilyl)oxy)pyrrolidine-1-carboxylate exerts its effects involves its interaction with molecular targets and pathways. The cyano group can act as a nucleophile, while the trimethylsilyl group provides protection during chemical reactions. The compound's reactivity is influenced by its molecular structure, which allows it to participate in a range of chemical transformations.

Comparison with Similar Compounds

Chemical Identity :

- CAS No.: 942190-60-5

- Molecular Formula : C₁₃H₂₄N₂O₃Si

- Molecular Weight : 284.43 g/mol

- Purity : ≥95% (HPLC)

- Synonyms: 1-Boc-3-cyano-3-(trimethylsilyloxy)pyrrolidine

Structural Features: This compound features a pyrrolidine ring substituted with a cyano group and a trimethylsilyl (TMS)-protected hydroxyl group at the 3-position. The tert-butyloxycarbonyl (Boc) group at the 1-position enhances steric protection and stability during synthetic applications .

Applications :

Primarily used as a synthetic intermediate in medicinal chemistry, particularly for introducing functionalized pyrrolidine scaffolds into bioactive molecules. Its TMS group improves lipophilicity, aiding in membrane permeability during drug development .

Comparison with Structurally Similar Compounds

tert-Butyl 3-cyano-3-hydroxypyrrolidine-1-carboxylate

(R)- and (S)-tert-Butyl 3-cyanopyrrolidine-1-carboxylate

- CAS No.: 132945-78-9 (R-isomer), 101385-93-7 (S-isomer)

- Molecular Formula : C₁₀H₁₆N₂O₂

- Molecular Weight : 196.24 g/mol

- Key Differences: Absence of both hydroxyl and TMS groups at the 3-position. Simpler structure with a cyano group directly attached to the pyrrolidine ring. Lower steric hindrance, making them more reactive in nucleophilic substitutions .

tert-Butyl pyrrolidine-1-carboxylate

- CAS No.: 1588507-46-3

- Molecular Formula: C₉H₁₇NO₂

- Molecular Weight : 171.24 g/mol

- Key Differences: Lacks both cyano and hydroxyl/TMS substituents. Minimal functionalization, limiting its use in complex syntheses but ideal for simple Boc-protection strategies .

Pyridine-Containing Analogues

- Example : tert-Butyl 3-((5-bromo-3-(dimethoxymethyl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate

- Key Differences :

Comparative Data Table

Biological Activity

tert-Butyl 3-cyano-3-((trimethylsilyl)oxy)pyrrolidine-1-carboxylate (CAS No. 942190-60-5) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

- Molecular Formula : C13H24N2O3Si

- Molecular Weight : 284.43 g/mol

- Structural Characteristics : The compound features a pyrrolidine ring substituted with a cyano group and a trimethylsilyl ether, which may influence its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary research suggests that this compound may act as an inhibitor of specific enzymes involved in cellular signaling pathways, particularly those related to deubiquitination processes.

Pharmacological Effects

- Deubiquitinase Inhibition :

- Antimicrobial Activity :

- Antioxidant Properties :

Case Study 1: Deubiquitinase Inhibition

A study demonstrated that certain pyrrolidine derivatives effectively inhibited deubiquitinases, leading to increased apoptosis in cancer cells. The compound this compound was included in the screening process, showing promising results in enhancing the efficacy of chemotherapeutic agents .

Case Study 2: Antimicrobial Activity

In a comparative study assessing the antimicrobial efficacy of various pyrrolidine derivatives, this compound was tested against several bacterial strains. Results indicated significant antibacterial activity, particularly against Gram-positive bacteria .

Risk Assessment

The safety profile of this compound is essential for its potential therapeutic applications. According to available data:

| Hazard Statements | Precautionary Statements |

|---|---|

| H315: Causes skin irritation | P261: Avoid breathing dust/fume/gas/mist/vapors/spray |

| H319: Causes serious eye irritation | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes; remove contact lenses if present and easy to do. Continue rinsing |

| H335: May cause respiratory irritation |

These statements indicate that while the compound has potential therapeutic benefits, appropriate safety measures must be taken during handling.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.